
Phosphorodicyanidothious acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodicyanidothious acid is a unique organophosphorus compound characterized by the presence of phosphorus, sulfur, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodicyanidothious acid typically involves the reaction of phosphorus trichloride with thiourea and potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+SC(NH2)2+2KCN→P(SCN)2+2KCl+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphorodicyanidothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodicyanidothious oxide.
Reduction: Reduction reactions can convert it into phosphorodicyanidothious hydride.
Substitution: The cyanide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphorodicyanidothious oxide.
Reduction: Phosphorodicyanidothious hydride.
Substitution: Various substituted phosphorodicyanidothious derivatives.
Scientific Research Applications
Phosphorodicyanidothious acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorodicyanidothious acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes and the disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid: Similar in structure but lacks the cyanide groups.
Phosphorodithioic acid: Contains two sulfur atoms instead of cyanide groups.
Phosphorocyanidic acid: Contains cyanide groups but lacks sulfur.
Uniqueness
Phosphorodicyanidothious acid is unique due to the presence of both sulfur and cyanide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
105666-73-7 |
|---|---|
Molecular Formula |
C2HN2PS |
Molecular Weight |
116.08 g/mol |
IUPAC Name |
dicyanophosphinothious acid |
InChI |
InChI=1S/C2HN2PS/c3-1-5(6)2-4/h6H |
InChI Key |
RLLHALFGGNRSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(C#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


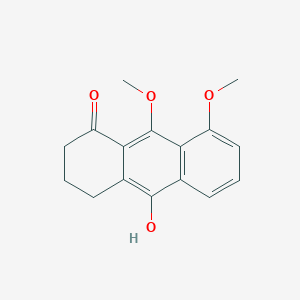
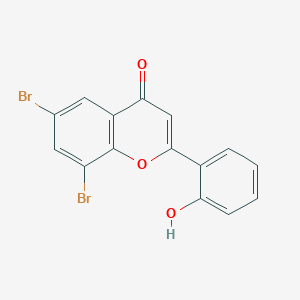
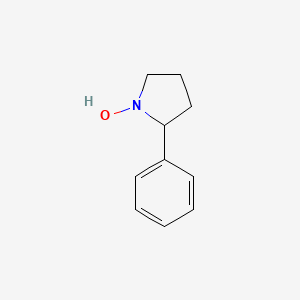
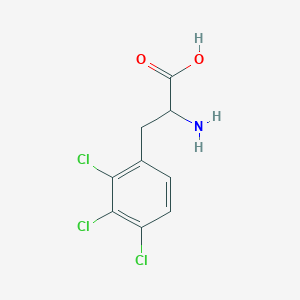
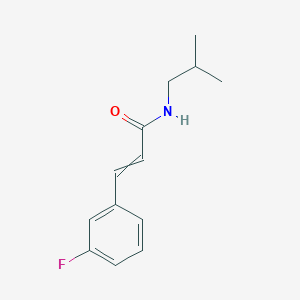

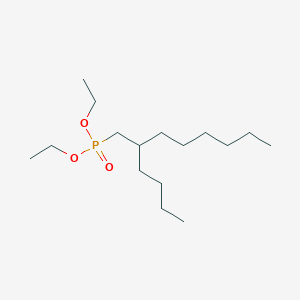
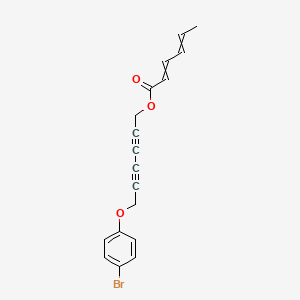

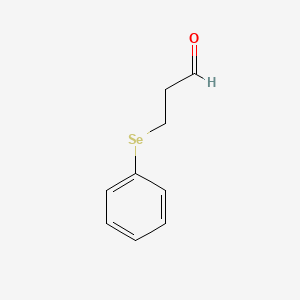

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
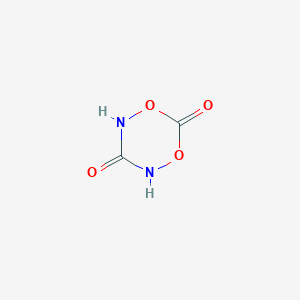
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
